![molecular formula C4H6 B13435246 3-Methylcyclopropene CAS No. 18631-90-8](/img/structure/B13435246.png)
3-Methylcyclopropene
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Overview
Description
3-Methylcyclopropene is a hydrocarbon with the chemical formula C₄H₆. It is a colorless gas that is known for its high reactivity and tendency to polymerize. This compound is structurally related to cyclopropene, with a methyl group attached to the third carbon of the cyclopropene ring. It has garnered significant interest due to its applications in various fields, particularly in agriculture as a plant growth regulator.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methylcyclopropene can be synthesized through several methods. One common method involves the reaction of methallyl chloride with a strong base such as sodium amide or sodium tert-butoxide. This intramolecular cyclization reaction yields this compound with varying efficiencies depending on the specific conditions used .
Industrial Production Methods
In industrial settings, this compound is often produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The compound is typically stabilized for commercial use by encapsulation in specialized formulations to prevent premature polymerization .
Chemical Reactions Analysis
Types of Reactions
3-Methylcyclopropene undergoes a variety of chemical reactions due to its strained ring structure and unsaturation. Some of the common reactions include:
Oxidation: this compound can be oxidized to form various oxygenated products.
Reduction: Reduction reactions can convert this compound into more saturated hydrocarbons.
Substitution: The compound can undergo substitution reactions where one of its hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or ozone can be used.
Reduction: Hydrogen gas in the presence of a metal catalyst like palladium can facilitate reduction.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides or alcohols, while reduction typically produces alkanes .
Scientific Research Applications
Scientific Research Applications
Bioorthogonal Chemistry: Substituted cyclopropenes are valuable as highly reactive dienophiles in bioorthogonal chemistry, reacting with tetrazine functional groups . These reactions are increasingly used in imaging research and materials science . Key applications and advantages include:
- Speed and Stability: A novel 3-amidomethyl-1-methylcyclopropene reacts significantly faster than previously reported methylcyclopropenes and maintains excellent stability in aqueous media, making it suitable for bioconjugation applications .
- DNA Templated Ligations: 3-amidomethyl substituted methylcyclopropene has been adapted for bioconjugation applications. It has demonstrated improved performance in DNA templated detection of nucleic acid sequences .
- Parallel Cycloaddition Chemistry: Methylcyclopropenes can undergo tetrazine cycloaddition in parallel with traditional azide-alkyne cycloaddition chemistry, expanding their utility in complex biological systems .
- Metabolic Imaging: Methylcyclopropene-modified N-acetyl mannosamines can be used in metabolic imaging, which is sensitive to the steric bulk of appended bioorthogonal probes .
- Comparison to other dienophiles: 3-amidomethyl-1-methylcyclopropene reacts faster than trans-cyclooctenol with a sterically hindered tert-butyl substituted tetrazine .
To determine the stability of cyclopropene amide relevant for bioconjugation applications, cyclopropene amide NHS ester was synthesized and conjugated to a short oligonucleotide. The resulting DNA–cyclopropene amide was compared to a previously described cyclopropene carbamate linkage. The study showed that 3′ dienophile-modified oligonucleotide probes undergo DNA-templated cycloaddition with quenched 5′ fluorescein–tetrazine oligonucleotide probes in the presence of a complementary DNA template .
Materials Science: While the search results do not provide specific case studies in materials science, they generally mention the application of cyclopropenes in this field, suggesting their use as building blocks or reactive components in novel materials .
Agricultural Applications
Mechanism of Action
The primary mechanism of action of 3-Methylcyclopropene involves its binding to the ethylene receptor in plants. By blocking this receptor, the compound inhibits the effects of ethylene, a natural plant hormone responsible for processes such as fruit ripening and flower wilting. This competitive inhibition prevents ethylene from exerting its effects, thereby prolonging the freshness of produce .
Comparison with Similar Compounds
3-Methylcyclopropene is often compared to other cyclopropene derivatives such as:
1-Methylcyclopropene: Another plant growth regulator with a similar mechanism of action but differing in the position of the methyl group.
Methylenecyclopropene: A related compound with an exocyclic double bond, known for its high reactivity and use in organic synthesis.
Cyclopropene: The parent compound of the cyclopropene family, used as a building block in various chemical reactions.
This compound is unique in its specific applications and reactivity, making it a valuable compound in both research and industry.
Properties
CAS No. |
18631-90-8 |
---|---|
Molecular Formula |
C4H6 |
Molecular Weight |
54.09 g/mol |
IUPAC Name |
3-methylcyclopropene |
InChI |
InChI=1S/C4H6/c1-4-2-3-4/h2-4H,1H3 |
InChI Key |
FAPGNCCCFGCZKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=C1 |
Origin of Product |
United States |
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